Fatty Acid Synthase Thioesterase Domain Inhibition: IC50 Comparison Against Class Baseline
5-Amino-1-(3-(methylthio)propyl)pyridin-2(1H)-one demonstrated inhibitory activity against the thioesterase domain of human fatty acid synthase (FASN) with an IC50 of 5,890 nM in a confirmatory dose-response fluorescence intensity kinetic assay [1]. This value positions the compound as a low-micromolar FASN thioesterase inhibitor. While direct head-to-head comparator data for the closest structural analogs (ethylthio, sulfonyl, imidazolylethyl) in the same assay are not publicly available, the IC50 provides a quantitative baseline for this chemotype. For context, optimized FASN thioesterase inhibitors in the literature have achieved IC50 values below 100 nM, indicating that the methylthio side chain may contribute to target engagement but that scaffold optimization is required [2].
| Evidence Dimension | Inhibition of fatty acid synthase (FASN) thioesterase domain |
|---|---|
| Target Compound Data | IC50 = 5,890 nM |
| Comparator Or Baseline | Class baseline: optimized FASN thioesterase inhibitors achieve IC50 < 100 nM (literature reference point; no direct comparator data available for ethylthio or sulfonyl analogs in this assay) |
| Quantified Difference | Target compound is approximately 59-fold above the sub-100 nM benchmark for optimized FASN inhibitors; relative ranking versus closest analogs cannot be determined from available data |
| Conditions | PubChem BioAssay: dose-response confirmation of small molecule inhibitors of the thioesterase domain of fatty acid synthase via a kinetic fluorescence intensity assay (confirmatory class); data sourced from ChEMBL (CHEMBL1705808) via TargetMine |
Why This Matters
This is the only publicly available quantitative target engagement datum for this compound, establishing a baseline IC50 that enables potency benchmarking when screening this chemotype against FASN-dependent cancer cell lines.
- [1] TargetMine Data Warehouse. Activity report for ChEMBL:CHEMBL1705808: IC50 = 5890 nM against fatty acid synthase thioesterase domain (Protein Accession P49327). https://targetmine.nibiohn.go.jp/targetmine/report.do?id=169760488 (accessed 2026-04-28). View Source
- [2] Kridel, S. J.; Axelrod, F.; Rozenkrantz, N.; Smith, J. W. Orlistat is a novel inhibitor of fatty acid synthase with antitumor activity. Cancer Research 2004, 64 (6), 2070–2075. DOI: 10.1158/0008-5472.CAN-03-3645 (provided as literature benchmark for FASN inhibitor potency range). View Source
